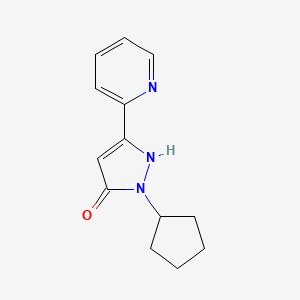

1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

2-cyclopentyl-5-pyridin-2-yl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c17-13-9-12(11-7-3-4-8-14-11)15-16(13)10-5-1-2-6-10/h3-4,7-10,15H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYWTFWDJWMRBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C=C(N2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol, a compound with the molecular formula CHNO and a molecular weight of 229.27 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentyl hydrazine with appropriate pyridine derivatives under controlled conditions. The resulting compound is characterized by its unique pyrazole structure, which is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds with a pyrazole core exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit the growth of various cancer cell lines. In one study, compounds similar to this compound were evaluated for their antiproliferative effects against human cancer cell lines such as Huh7, MCF7, and HCT116. Notably, certain derivatives exhibited IC values less than 5 μM, indicating potent activity against hepatocellular carcinoma (HCC) cells .

COX Inhibition

The compound has also been investigated for its potential as a COX (cyclooxygenase) inhibitor. COX enzymes are critical in the inflammatory pathway and are targets for anti-inflammatory drugs. The evaluation of similar pyrazole derivatives revealed varying degrees of inhibition against COX-1 and COX-2 enzymes. For example, one study reported that specific pyrazole derivatives showed up to 86% inhibition of platelet aggregation, which is relevant for cardiovascular disease treatment .

Antimicrobial Properties

In addition to its anticancer and anti-inflammatory activities, this compound has been assessed for antimicrobial efficacy. Pyrazole derivatives have demonstrated activity against bacterial strains such as E. coli and S. aureus. The presence of specific functional groups within the pyrazole structure was found to enhance antimicrobial potency .

Case Study 1: Anticancer Activity

A detailed investigation into the antiproliferative effects of a series of pyrazole compounds revealed that those containing a pyridine moiety significantly inhibited cancer cell growth. For instance, compound 10i from a related series was noted for its ability to induce apoptosis in cancer cells while sparing normal cells .

Case Study 2: COX Inhibition

Another study focused on the synthesis and biological evaluation of novel pyrazole derivatives aimed at COX inhibition. The results indicated that certain compounds not only inhibited COX enzymes but also demonstrated antiplatelet activity without affecting COX pathways directly, suggesting alternative mechanisms of action .

Data Table: Biological Activity Overview

| Compound Name | Activity Type | IC (μM) | Inhibition (%) |

|---|---|---|---|

| This compound | Anticancer | < 5 | N/A |

| Related Pyrazole Derivative | COX-1 Inhibition | N/A | Up to 86% |

| Related Pyrazole Derivative | COX-2 Inhibition | N/A | Varies |

| Related Pyrazole Derivative | Antimicrobial | N/A | Significant |

Scientific Research Applications

Overview

1-Cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol (CAS: 2097967-49-0) is a compound that has garnered significant interest in medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and specific applications in scientific research.

Research has indicated that this compound exhibits a range of biological activities, including:

Antiproliferative Effects :

Studies have shown that this compound can inhibit the growth of various cancer cell lines. It appears to exert its effects by disrupting microtubule dynamics, which is critical for cell division. This mechanism aligns with findings that suggest it interferes with tubulin polymerization, leading to altered microtubule organization in treated cells .

Enzyme Inhibition :

Preliminary investigations suggest that this compound may act as an inhibitor of certain enzymes involved in cancer progression, although specific targets remain to be elucidated. The SAR studies indicate that modifications to the pyrazole structure can significantly influence its inhibitory potency .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Variations : The nature and position of substituents on the pyrazole ring can dramatically affect potency. For example, larger or more polar groups at specific positions tend to reduce biological activity.

- Hydrophobicity and Steric Factors : A balance between these factors is essential for maintaining effective interactions with biological targets, particularly in terms of enzyme binding and cellular uptake.

Applications in Scientific Research

The compound's unique properties make it suitable for various applications in scientific research:

Cancer Research : Due to its antiproliferative effects, it is being explored as a potential lead compound for developing new anticancer therapies. Its mechanism of action involving microtubule disruption provides a valuable avenue for further investigation into cancer treatment strategies.

Drug Development : The structural insights gained from SAR studies can guide medicinal chemists in designing novel derivatives with enhanced efficacy and selectivity against specific cancer types.

Biological Assays : As a research tool, this compound can be utilized in various assays to evaluate cellular responses to microtubule-targeting agents, contributing to the understanding of cancer cell biology.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazol-5-ol Derivatives

Key Observations :

Antimicrobial Activity

Pyrazol-5-ol derivatives with aryl/heteroaryl substituents exhibit notable antimicrobial properties. For example:

- 3-Methyl-1-phenyl-1H-pyrazol-5-ol derivatives demonstrate fungicidal and pesticidal activities due to their ability to disrupt microbial cell membranes .

- Co(II) and Cu(II) complexes of pyrazol-5-ol ligands (e.g., 3-methyl-1-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-1H-pyrazol-5-ol) show enhanced antibacterial activity against Klebsiella pneumoniae and Bacillus subtilis compared to their free ligands, highlighting the role of metal coordination in improving efficacy .

The target compound’s lack of metal coordination may limit its direct antimicrobial potency compared to these complexes, but its structural features (e.g., cyclopentyl group) could favor alternative mechanisms, such as enzyme inhibition.

Enzyme Inhibition

Pyridinyl-pyrazole hybrids are prominent in drug discovery for enzyme targets. For instance:

- 1-(Pyridin-2-yl)-4-(pyridin-3-yl)-1H-pyrazol-5-ol (compound 1 in ) is a precursor to molidustat, a HIF-prolyl hydroxylase inhibitor used for anemia treatment .

- Urea-functionalized pyridinyl-pyrazoles (e.g., compound 8g in ) exhibit anticancer activity via kinase inhibition, with IC₅₀ values in the nanomolar range .

The target compound’s pyridin-2-yl and hydroxyl groups may similarly engage in hydrogen bonding with active-site residues, though its cyclopentyl group could sterically hinder binding compared to smaller substituents.

Preparation Methods

Cyclization of N-amino-2-iminopyridines with Cyclic β-Diketones

A highly efficient and environmentally friendly method reported involves the reaction of N-amino-2-iminopyridines with cyclic β-diketones (such as 1,3-cyclopentanedione) under oxidative conditions to form cyclopenta-fused pyrazolo-pyridine derivatives including pyrazol-5-ol analogs.

- Reaction conditions: Ethanol solvent, acetic acid as catalyst, oxygen atmosphere at 130 °C for 18 hours.

- Mechanism: Initial nucleophilic addition of the amino group to the diketone forms an intermediate, followed by oxidative dehydrogenation and cyclization to yield the pyrazolo core.

- Yields: High yields reported (72-90%) for related pyrazolo derivatives.

- Advantages: Single-step, mild conditions, broad substrate scope, and environmentally benign oxidant (molecular oxygen).

This method is adaptable for preparing 1-cyclopentyl substituted pyrazol-5-ol derivatives by using 1,3-cyclopentanedione as the diketone source.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed coupling strategies such as Buchwald–Hartwig amination and Suzuki–Miyaura coupling are widely used for introducing the pyridin-2-yl group onto pyrazole scaffolds.

Typical reagents and conditions:

- Pd catalysts (e.g., Pd2(dba)3, Pd(PPh3)4)

- Ligands such as xantphos or S-Phos

- Bases like Cs2CO3 or t-BuONa

- Solvents: dry dioxane, DMF, or toluene

- Temperatures: 80–120 °C under inert atmosphere (argon or nitrogen)

- Reaction times: 8–24 hours

Procedure example: Coupling of a pyrazolyl halide intermediate with 2-bromopyridine or pyridin-2-yl boronic acid to install the pyridin-2-yl substituent.

Yields: Moderate to good (48–66%) depending on substrate and conditions.

This method allows modular synthesis of substituted pyrazoles with diverse pyridinyl groups and is compatible with cyclopentyl substituents introduced earlier or later in the synthesis.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of N-amino-2-iminopyridines with cyclic β-diketones | Ethanol, AcOH, O2, 130 °C, 18 h | 72–90 | Single-step, environmentally friendly | Requires oxygen atmosphere |

| Pd-catalyzed cross-coupling | Pd catalysts, ligands (xantphos), bases, dry solvents, 80–120 °C | 48–66 | Modular, versatile, good selectivity | Requires inert atmosphere, costly catalysts |

| Aldol condensation + hydrazine cyclization | Aldehyde + ketone, pyrrolidine, MeOH, hydrazine hydrate, reflux | 60–85 | Scalable, straightforward | Longer reaction times, multiple steps |

Detailed Research Findings and Notes

The oxidative cyclization method using molecular oxygen is notable for its green chemistry credentials and high efficiency in forming the pyrazolo[1,5-a]pyridine core with cyclopentyl substitution.

Palladium-catalyzed methods provide flexibility in introducing the pyridin-2-yl group at various stages and allow for late-stage diversification. Ligand choice and base strongly influence yields and selectivity.

The aldol condensation and hydrazine cyclization route is well-documented in patents and provides a reliable synthetic route to 1-cyclopentyl pyrazol derivatives, with options for further functionalization via halogenation and Suzuki coupling.

Purification typically involves silica gel chromatography or preparative HPLC, and characterization is confirmed by NMR and mass spectrometry.

Q & A

Q. What are the established synthetic routes for 1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol, and what are their key methodological considerations?

The compound can be synthesized via catalyst-free tandem Knoevenagel-Michael reactions, leveraging aryl aldehydes and pyrazolin-5-one derivatives. This approach avoids costly catalysts and achieves high yields (93–99%) under mild conditions (5 minutes in ethanol at room temperature). Critical parameters include solvent choice (ethanol minimizes by-products) and stoichiometric control of aldehydes to prevent oxidation side reactions. Purification often involves recrystallization from ethanol or column chromatography (ethyl acetate/hexane mixtures) to isolate the pure product .

Q. How is the structural elucidation of this compound performed, and what analytical techniques are prioritized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. The SHELX software suite (e.g., SHELXL for refinement) is widely used for crystallographic analysis, enabling precise determination of bond lengths, angles, and intermolecular interactions. Complementary techniques include NMR (¹H/¹³C) for functional group verification and mass spectrometry for molecular weight confirmation. For example, SC-XRD studies of analogous pyrazole derivatives revealed torsional angles between the pyridinyl and cyclopentyl groups, critical for understanding steric effects .

Q. What preliminary biological activities have been reported for structurally related pyrazole derivatives?

Pyrazole analogs exhibit apoptosis-inducing activity in cancer cell lines (e.g., non-small lung cancer A549 cells) via mitochondrial pathway modulation. Structure-activity relationship (SAR) studies highlight the importance of substituents on the pyridinyl ring and cyclopentyl group for potency. Initial screening typically involves MTT assays, followed by flow cytometry to assess cell cycle arrest and caspase activation .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, particularly in scaling up from milligram to gram quantities?

Yield optimization requires addressing aldehyde oxidation, a common side reaction. Strategies include:

- Using inert atmospheres (N₂/Ar) to prevent aldehyde degradation.

- Employing low-boiling solvents (e.g., ethanol) for rapid reaction completion, minimizing thermal decomposition.

- Incorporating mild reducing agents (e.g., NaBH₄) post-reaction to quench unreacted aldehydes. Evidence from analogous syntheses shows that solvent-free methods at 120°C risk by-product formation, making ethanol reflux preferable for scalability .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray results) be resolved during structural validation?

Q. What computational strategies are effective for predicting the pharmacological activity of this compound?

Molecular docking and molecular dynamics (MD) simulations are key for virtual screening. Target proteins (e.g., Bcl-2 in apoptosis) are modeled using PDB structures, and docking scores (e.g., Glide XP) prioritize compounds with strong binding affinities. MD simulations (100 ns trajectories) assess stability of ligand-protein complexes, with RMSD/RMSF metrics identifying critical interaction residues. These methods align with experimental IC₅₀ values in SAR studies .

Q. How do substituent modifications on the pyridinyl or cyclopentyl groups influence the compound’s physicochemical and biological properties?

Systematic SAR studies reveal:

- Pyridinyl modifications : Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, improving DNA intercalation but reducing solubility.

- Cyclopentyl substitutions : Bulky groups increase steric hindrance, reducing off-target interactions but potentially lowering bioavailability.

- Hydroxy group position : The 5-OH on pyrazole is critical for hydrogen bonding with biological targets (e.g., kinase active sites). Data from triazolothiadiazine derivatives suggest that trifluoromethyl groups on the pyridinyl ring improve metabolic stability .

Methodological Notes

- Synthesis : Prioritize green chemistry principles (catalyst-free, ethanol solvent) to align with reproducibility standards .

- Crystallography : Use SHELXL for refinement, reporting R-factors <0.05 for high-quality datasets .

- Biological Assays : Include positive controls (e.g., doxorubicin for apoptosis studies) and validate results across multiple cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.